An In-Depth Technical Guide to 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione (CAS: 35750-02-8): A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione (CAS: 35750-02-8): A Versatile Building Block in Medicinal Chemistry
This guide provides an in-depth technical overview of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione, a bifunctional reagent of significant interest to researchers in synthetic chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in the construction of complex molecular architectures.
Strategic Overview: The Value Proposition of a Dual-Functionality Reagent
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including lenalidomide and pomalidomide.[1] This moiety is prized not only for its biological activity but also for its role as a robust protecting group for primary amines, famously utilized in the Gabriel synthesis.[2][3]
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione, hereafter referred to as N-CAP, leverages this heritage. It is not merely a phthalimide derivative but a carefully designed synthetic tool. Its structure features two distinct, orthogonally reactive centers:
-
A Phthalimide-Protected Amino Group: This offers a masked primary amine, preventing unwanted side reactions while providing a latent site for future diversification.
-
An α-Chloroketone Moiety: This is a potent electrophilic hub, primed for nucleophilic substitution reactions, making it an ideal handle for constructing carbon-carbon and carbon-heteroatom bonds.
This dual functionality allows for sequential, controlled modifications, making N-CAP a valuable intermediate for building libraries of novel compounds for screening and developing active pharmaceutical ingredients (APIs).[4]
Core Technical Data and Physicochemical Profile
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key identifiers and computed properties for N-CAP are summarized below.
| Property | Value | Source |
| CAS Number | 35750-02-8 | PubChem[5] |
| Molecular Formula | C₁₁H₈ClNO₃ | PubChem[5] |
| Molecular Weight | 237.64 g/mol | PubChem[5] |
| IUPAC Name | 2-(3-chloro-2-oxopropyl)isoindole-1,3-dione | PubChem[5] |
| Common Synonyms | N-(3-Chloro-2-oxopropyl)phthalimide, 1-Chloro-3-phthalimido-2-propanone | PubChem[5] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCl | PubChem[5] |
Expected Analytical Characteristics
While a dedicated analytical report from a vendor may not always be available for such a specialized reagent[6], its structure allows for the confident prediction of its spectral signature, based on data from analogous compounds.[7][8][9]
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons of the phthalimide ring (multiplet, ~7.7-7.9 ppm), a singlet for the methylene protons adjacent to the imide nitrogen (-N-CH₂-CO-), and a second singlet for the chloromethyl protons (-CO-CH₂-Cl).
-
¹³C NMR: Key resonances would include those for the imide and ketone carbonyls (typically >165 ppm), four signals for the aromatic carbons, and two distinct signals for the aliphatic methylene carbons.
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by strong, characteristic C=O stretching absorptions for the imide (often two bands, symmetric and asymmetric, around 1770 and 1700 cm⁻¹) and the ketone (~1725 cm⁻¹). A C-Cl stretching frequency would also be observable.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and, critically, a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a monochlorinated compound.
Synthesis Protocol and Mechanistic Rationale
N-CAP is efficiently prepared via a modified Gabriel synthesis, which involves the N-alkylation of phthalimide.[10][11] The causality behind the choice of reagents and conditions is crucial for achieving high yield and purity.
Caption: Synthetic workflow for N-CAP via N-alkylation of phthalimide.
Field-Proven Synthesis Protocol
Objective: To synthesize 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione from phthalimide and 1,3-dichloro-2-propanone.
Materials:
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Phthalimide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.1 eq)
-
1,3-Dichloro-2-propanone (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phthalimide (1.0 eq) and anhydrous DMF (approx. 5 mL per gram of phthalimide).
-
Base Addition: Begin stirring the suspension and add finely powdered anhydrous potassium carbonate (1.1 eq). The use of K₂CO₃ is a milder, more practical alternative to potassium hydride for generating the phthalimide anion in situ.[10]
-
Nucleophile Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes. The phthalimide will dissolve as the potassium salt is formed.
-
Alkylation: Add 1,3-dichloro-2-propanone (1.2 eq) dropwise to the stirred solution. A slight excess of the alkylating agent is used to ensure complete consumption of the phthalimide salt.
-
Causality Note: DMF is the solvent of choice as it is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion and promoting the Sₙ2 reaction.[10]
-
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography). The temperature is kept moderate to favor mono-alkylation and prevent potential side reactions.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold deionized water with vigorous stirring. This will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield a pure, crystalline solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of N-CAP lies in the strategic exploitation of its two functional groups.
Caption: The dual reactivity pathways of N-CAP.
The α-Chloroketone as an Electrophilic Hub
The primary utility of N-CAP stems from the reactivity of the α-chloroketone. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the C-Cl bond for nucleophilic attack. This makes N-CAP a superb substrate for building heterocyclic rings, which are prevalent in pharmaceuticals.
Workflow Example: Hantzsch Thiazole Synthesis
A classic application is the reaction of N-CAP with a thioamide to construct a 2,4-disubstituted thiazole ring, a common motif in bioactive molecules.
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon, displacing the chloride ion in an Sₙ2 reaction.
-
Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon.
-
Dehydration: Elimination of a water molecule yields the aromatic thiazole ring.
This strategy allows for the direct installation of a phthalimido-protected aminomethyl side chain onto a heterocyclic core, ready for further elaboration.
Deprotection to Unveil the Primary Amine
Following modifications at the chloroketone site, the latent primary amine can be revealed. The standard and most effective method is the Ing-Manske procedure , which utilizes hydrazine (NH₂NH₂).[11]
Deprotection Protocol:
-
Dissolve the N-CAP derivative (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add hydrazine hydrate (1.1 - 1.5 eq).
-
Heat the mixture to reflux for 1-3 hours.
-
A precipitate of phthalhydrazide, a stable cyclic by-product, will form.[3]
-
After cooling, the phthalhydrazide can be removed by filtration.
-
The filtrate, containing the desired primary amine, can be purified by standard methods (e.g., extraction or chromatography).
This deprotection is clean and high-yielding, making the phthalimide group an excellent choice for amine protection during multi-step syntheses.[2][4]
Safety and Handling Protocols
As a reactive alkylating agent, N-CAP must be handled with appropriate precautions. The GHS classification indicates significant hazards.[5]
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations of solid N-CAP or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.
-
Lab Coat: A full-length lab coat should be worn and kept buttoned.
-
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, combining a stable amine protecting group with a highly reactive electrophilic center, enables the efficient and controlled synthesis of complex molecular targets. By understanding the causality behind its synthesis, the nuances of its reactivity, and the stringent requirements for its safe handling, researchers can fully leverage N-CAP's potential to accelerate the discovery and development of next-generation therapeutics.
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PubChem. 2-(3-hydroxypropyl)isoindoline-1,3-dione. National Center for Biotechnology Information. [Link]
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PubChem. 2-(3-chloro-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione. National Center for Biotechnology Information. [Link]
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Wieczerzak, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4321. [Link]
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ResearchGate. Reported isoindoline-1,3-dione derivatives. [Link]
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MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
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MySkinRecipes. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. [Link]
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Baluja, S., et al. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences, 10(1), 046-058. [Link]
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Tan, O. G., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]
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ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. [Link]
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ResearchGate. (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]
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MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
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ResearchGate. Synthesis and spectral properties of phthalimide based alkali-clearable azo disperse dyes. [Link]
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Bill, J. C., and Tarbell, D. S. (1954). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 64, 99-101. [Link]
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ResearchGate. (PDF) (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione. [Link]
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Chemistry LibreTexts. Gabriel Synthesis. [Link]
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